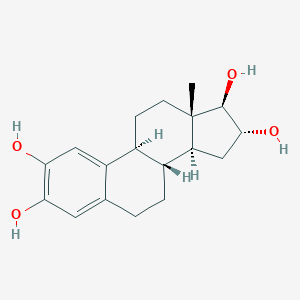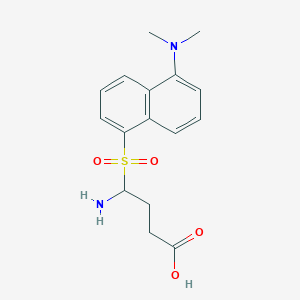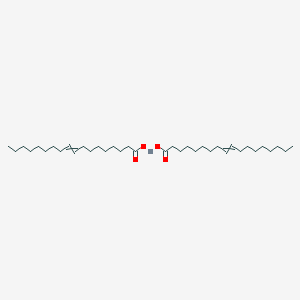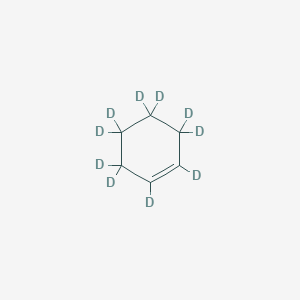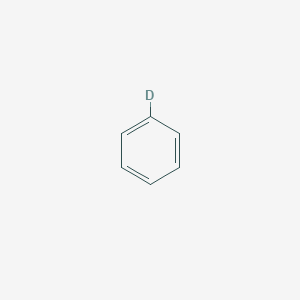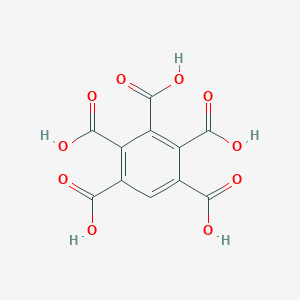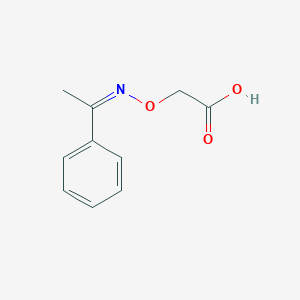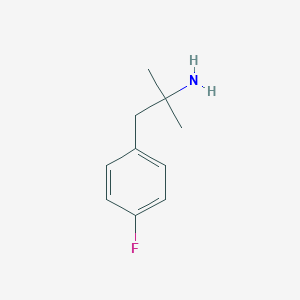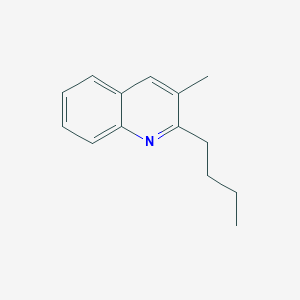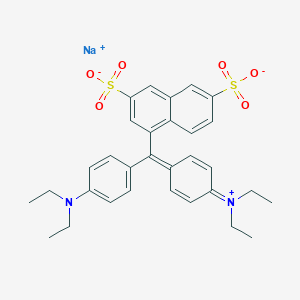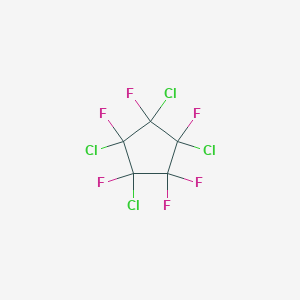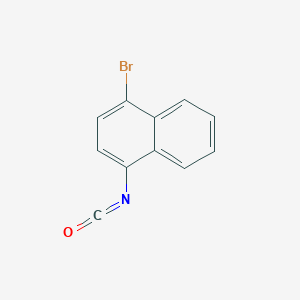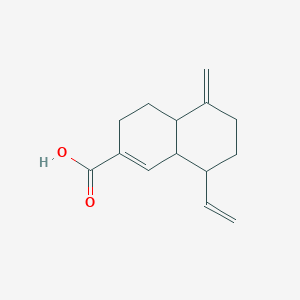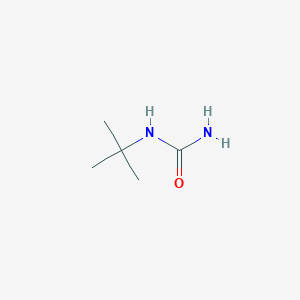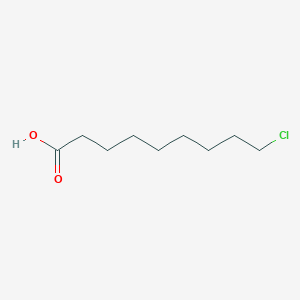
9-Chlorononanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chlorononanoic acid, also known as 9-Cl-NA, is a chlorinated fatty acid that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 9-Chlorononanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, 9-Chlorononanoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2 activity, 9-Chlorononanoic acid can reduce inflammation in the body.
Effets Biochimiques Et Physiologiques
In addition to its anti-inflammatory and anti-cancer properties, 9-Chlorononanoic acid has been found to exhibit various other biochemical and physiological effects. Studies have shown that this compound can improve glucose metabolism and insulin sensitivity in obese mice. Additionally, 9-Chlorononanoic acid has been found to reduce oxidative stress and improve mitochondrial function in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9-Chlorononanoic acid in lab experiments is its high purity and stability. This compound can be synthesized in high yields with high purity, making it a reliable compound for scientific research. However, one limitation of using 9-Chlorononanoic acid is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects, so caution must be taken when using this compound in lab experiments.
Orientations Futures
There are many potential future directions for research on 9-Chlorononanoic acid. One area of interest is its potential as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of 9-Chlorononanoic acid involves a series of chemical reactions starting with the reaction of nonanoic acid with thionyl chloride to form nonanoyl chloride. This compound is then reacted with sodium chloride to produce 9-chlorononanoyl chloride, which is then hydrolyzed to form 9-Chlorononanoic acid. This method has been optimized to produce high yields of 9-Chlorononanoic acid with high purity.
Applications De Recherche Scientifique
9-Chlorononanoic acid has been found to exhibit various therapeutic applications in scientific research. One of the most promising applications is its potential as an anti-inflammatory agent. Studies have shown that 9-Chlorononanoic acid can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body. Additionally, 9-Chlorononanoic acid has been found to exhibit anti-cancer properties, as it can induce cell death in cancer cells.
Propriétés
Numéro CAS |
1120-10-1 |
|---|---|
Nom du produit |
9-Chlorononanoic acid |
Formule moléculaire |
C9H17ClO2 |
Poids moléculaire |
192.68 g/mol |
Nom IUPAC |
9-chlorononanoic acid |
InChI |
InChI=1S/C9H17ClO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-8H2,(H,11,12) |
Clé InChI |
DFJLDESPZKERQH-UHFFFAOYSA-N |
SMILES |
C(CCCCCl)CCCC(=O)O |
SMILES canonique |
C(CCCCCl)CCCC(=O)O |
Autres numéros CAS |
1120-10-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



